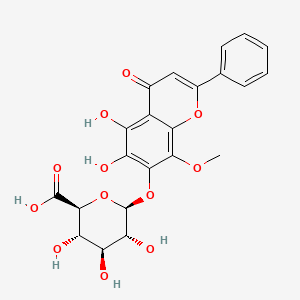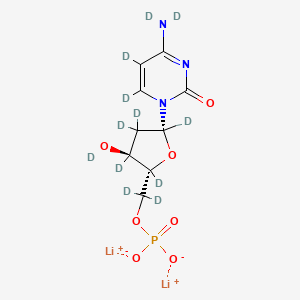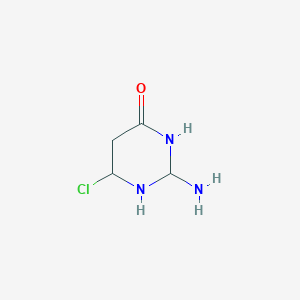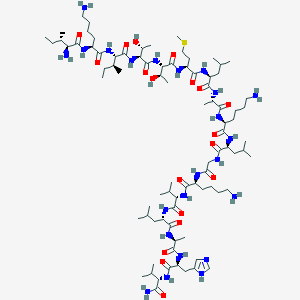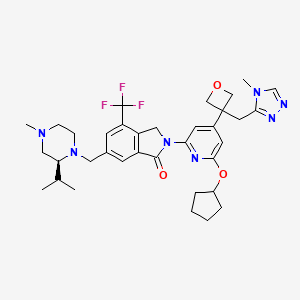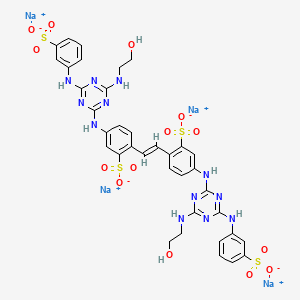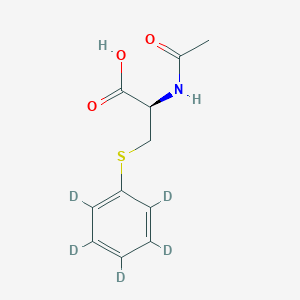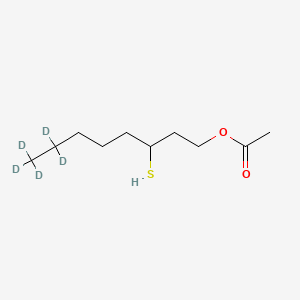
3-Mercaptooctyl-acetate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mercaptooctyl-acetate-d5 is a deuterated labeled compound, specifically a stable isotope of 3-Mercaptooctyl-acetate. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule, making it useful as a tracer in various scientific studies. This compound is primarily used in research settings to study pharmacokinetics and metabolic profiles due to the unique properties imparted by the deuterium atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercaptooctyl-acetate-d5 involves the incorporation of deuterium into 3-Mercaptooctyl-acetate. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Mercaptooctyl-acetate-d5 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The acetate group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted thiol derivatives
Applications De Recherche Scientifique
3-Mercaptooctyl-acetate-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 3-Mercaptooctyl-acetate-d5 is primarily based on its role as a tracer. The deuterium atoms in the compound allow for precise tracking of its movement and transformation in various systems. This is particularly useful in studying metabolic pathways and drug interactions. The deuterium atoms can alter the pharmacokinetic and metabolic profiles of the compound, providing valuable insights into its behavior in biological systems .
Comparaison Avec Des Composés Similaires
3-Mercaptooctyl-acetate-d5 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:
3-Mercaptooctyl-acetate: The non-deuterated version, which lacks the isotopic labeling.
Deuterated analogs of other thiol compounds: Such as deuterated cysteine or deuterated glutathione
These similar compounds share some chemical properties but differ in their isotopic composition, which can significantly impact their behavior in scientific studies.
Propriétés
Formule moléculaire |
C10H20O2S |
|---|---|
Poids moléculaire |
209.36 g/mol |
Nom IUPAC |
(7,7,8,8,8-pentadeuterio-3-sulfanyloctyl) acetate |
InChI |
InChI=1S/C10H20O2S/c1-3-4-5-6-10(13)7-8-12-9(2)11/h10,13H,3-8H2,1-2H3/i1D3,3D2 |
Clé InChI |
WMRTWAVKXSNZCF-WNWXXORZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])CCCC(CCOC(=O)C)S |
SMILES canonique |
CCCCCC(CCOC(=O)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate](/img/structure/B12372305.png)
![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylamino]-6-oxohexyl]pentanimidate](/img/structure/B12372313.png)
![Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B12372316.png)
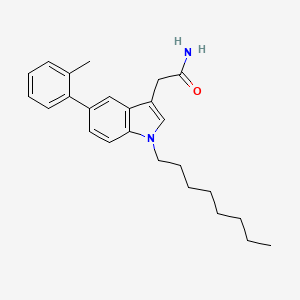
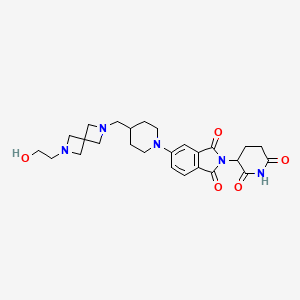
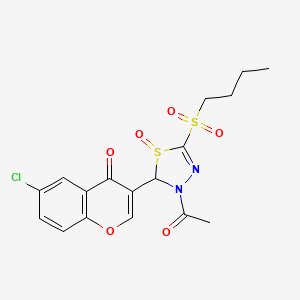
![4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide](/img/structure/B12372331.png)
